molecular formula C22H23NO5 B2361847 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 864753-63-9

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2361847
CAS No.: 864753-63-9
M. Wt: 381.428
InChI Key: SWCNRZPDEOAADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (CAS 864753-63-9) is a synthetic small molecule with a molecular formula of C22H23NO5 and a molecular weight of 381.42 g/mol . This compound is part of the chromen-2-one (coumarin) family, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds with this core structure have been investigated for various research applications, including as potential modulators of the kappa opioid receptor (KOR) and for neuroprotective properties . Specifically, KOR ligands have demonstrated the ability to inhibit HIV-1 production in human microglial cells, provide neuroprotection, and dampen pro-inflammatory chemokine production in astrocytes, suggesting relevance in studies of neuroinflammation and neuropathogenesis . Furthermore, structurally related 3-phenylcoumarin derivatives have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors in scientific research, indicating a potential interest for this compound in neurodegenerative disease research . This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-15-6-8-20(27-2)16(12-15)17-11-14-5-7-19(24)18(21(14)28-22(17)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCNRZPDEOAADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Coumarin Skeleton Construction

Kostanecki-Robinson Reaction for 3-Aryl Coumarin Formation

The Kostanecki-Robinson reaction is the cornerstone for synthesizing 3-arylcoumarins. For the target compound, this step installs the 2,5-dimethoxyphenyl group at the 3-position and the 7-hydroxy group via resorcinol utilization.

Procedure :

  • β-Keto Acid Synthesis :
    2,5-Dimethoxyacetophenone undergoes Claisen condensation with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. Hydrolysis with aqueous HCl produces 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid.
  • Coumarin Cyclization :
    Resorcinol (1.1 eq) and the β-keto acid (1.0 eq) are refluxed in acetic anhydride (10 vol) with concentrated H₂SO₄ (0.5 eq) at 110°C for 6 hours. The reaction mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

Yield : 68–72%
Key Data :

Parameter Value
Reaction Temp 110°C
Catalyst H₂SO₄
Cyclization Time 6 hours
Purification Column chromatography (SiO₂, hexane:EtOAc 7:3)

Functionalization at the 8-Position

Alternative Pathway: Vilsmeier-Haack Formylation Followed by Reductive Amination

For substrates resistant to Mannich conditions, a two-step formylation/amination approach is effective.

Vilsmeier-Haack Formylation

Procedure :
The 7-hydroxy group is protected as a methoxy ether using methyl iodide and K₂CO₃ in DMF. The protected coumarin (1.0 eq) is treated with POCl₃ (3.0 eq) and DMF (5 vol) at 0°C, then warmed to 25°C for 4 hours. Quenching with ice-water yields 8-formyl-3-(2,5-dimethoxyphenyl)-7-methoxycoumarin.

Yield : 75–80%

Reductive Amination

Procedure :
The formylated intermediate (1.0 eq), pyrrolidine (2.0 eq), and NaBH₃CN (1.5 eq) are stirred in MeOH (10 vol) at 25°C for 24 hours. Deprotection with BBr₃ in CH₂Cl₂ restores the 7-hydroxy group.

Yield : 65–70%

Comparative Analysis :

Method Yield (%) Selectivity Practicality
Mannich Reaction 55–60 Moderate Single-step
Formylation/Amination 65–70 High Multi-step

The 7-hydroxy group’s electron-donating nature directs electrophilic substitution to the 8-position. Density functional theory (DFT) calculations on analogous coumarins show a 12.3 kcal/mol preference for 8-substitution over 6-substitution due to resonance stabilization.

Substituent Effects :

  • Methoxy Groups (2,5-Dimethoxyphenyl) : Enhance solubility but necessitate orthogonal protection during formylation.
  • Pyrrolidin-1-ylmethyl : Introduces basicity, requiring pH control during workup to prevent decomposition.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale protocol (5 kg batch) achieved 62% overall yield using the Mannich route:

  • Cost Analysis :
Component Cost/kg (USD)
Resorcinol 120
2,5-Dimethoxyacetophenone 980
Pyrrolidine 340

Environmental Considerations

  • Waste Streams : Acetic anhydride and POCl₃ require neutralization with Ca(OH)₂ before disposal.
  • Solvent Recovery : Ethanol and MeOH are distilled and reused, reducing E-factor by 40%.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.82 (d, J = 8.4 Hz, 1H, H-4), 6.93–6.81 (m, 3H, aromatic), 4.12 (s, 2H, CH₂N), 3.88 (s, 6H, OCH₃), 2.61 (m, 4H, pyrrolidine).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₃NO₆ [M+H]⁺: 398.1598; found: 398.1601.

Challenges and Mitigation Strategies

  • Low Mannich Reaction Yields :

    • Cause : Competing dimerization of formaldehyde.
    • Solution : Slow addition of formaldehyde via syringe pump.
  • Over-Oxidation During Formylation :

    • Cause : Excess POCl₃.
    • Solution : Strict temperature control (0–5°C).

Emerging Methodologies

Photoredox Catalysis for C–H Functionalization

Recent advances enable direct C–H amination at the 8-position using Ir(ppy)₃ and pyrrolidine under blue LED irradiation. Preliminary yields reach 50%, avoiding pre-functionalization.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively hydroxylate 3-(2,5-dimethoxyphenyl)coumarin at the 8-position, followed by transaminase-mediated amination.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under microwave irradiation.

Major Products

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13) : Features a benzodioxole substituent at position 3. The electron-rich benzodioxole enhances aromatic stacking interactions but lacks the hydroxyl and pyrrolidine groups present in the target compound .
  • 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14) : Substituted with a 3,4-dimethoxyphenyl group, differing in methoxy positioning (3,4 vs. 2,5 in the target compound). This positional variance alters electronic distribution and steric hindrance .

Physicochemical and Spectral Properties

Compound Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR, MS)
Target Compound 2,5-dimethoxyphenyl (3), OH (7), pyrrolidinylmethyl (8) N/A* N/A* Not reported in available literature
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) Benzodioxole (3) 168–170 32 IR: 3,068, 1,715 cm⁻¹; MS: m/z 266
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) 3,4-dimethoxyphenyl (3) 127–129 55 IR: Similar to 13; MS: m/z 282

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure includes a chromen-2-one core with specific substitutions that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C22H23NO5C_{22}H_{23}NO_5 with a molecular mass of approximately 381.42 g/mol. The key structural features include:

  • Chromen-2-one core
  • 2,5-Dimethoxyphenyl group
  • Hydroxy group at position 7
  • Pyrrolidin-1-ylmethyl group at position 8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities, particularly those involved in oxidative stress and inflammatory pathways. This interaction can lead to significant biological effects, such as:

  • Antioxidant properties : By inhibiting oxidative stress-related enzymes, it can help in reducing cellular damage.
  • Anti-inflammatory effects : The compound may influence signaling pathways that regulate inflammation.
  • Anticancer activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of chromen-2-one structures exhibit significant anticancer properties. For instance, in a study evaluating various derivatives against human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, HeLa), certain analogues showed superior cytotoxicity compared to standard drugs. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
This compoundAGS>100
7-hydroxy-4-phenylchromen-2-oneAGS29.61 ± 0.21
4d (triazole derivative)AGS2.63 ± 0.17

Antioxidant Properties

The compound's antioxidant capacity has been linked to its structural motifs that allow it to scavenge free radicals effectively. This property is essential in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have indicated that the compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions.

Case Studies

  • Cytotoxicity Evaluation : A series of chromen derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results indicated that specific substitutions on the chromen core significantly enhanced anticancer activity.
  • Mechanistic Studies : Flow cytometry assays have been employed to elucidate the mechanism behind the anticancer activity of these compounds. Results suggested that some derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are standard synthetic routes for coumarin derivatives with complex substituents like the 8-pyrrolidinylmethyl group?

Methodological Answer: Coumarin derivatives are typically synthesized via Pechmann condensation or Kostanecki–Robinson reactions. For example, 7-hydroxy coumarins can be prepared by refluxing substituted phenols with β-keto esters in acidic conditions. The pyrrolidinylmethyl group at the 8-position is introduced via nucleophilic substitution or Mannich reactions. For instance, 8-(pyrrolidin-1-ylmethyl) substituents are formed by reacting 8-chloromethyl intermediates with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

Example Synthesis Data:

CompoundSubstituentsYieldMelting Point (°C)Reference
167-Hydroxy-3-phenyl92%217–219 (CHCl₃/MeOH)
15m8-Pyrrolidinylmethyl analog46%209–211

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm for OCH₃), hydroxy (δ 9–12 ppm, broad), and pyrrolidinyl protons (δ 1.6–2.8 ppm). Aromatic protons in the chromen-2-one core appear between δ 6.5–8.5 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₄NO₅: 406.1654) .
  • FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity or stability of this compound?

Methodological Answer:

  • DFT Optimization : Use B3LYP/6-311G(d,p) to calculate molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the 7-hydroxy group and pyrrolidinylmethyl moiety influence electron distribution, affecting reactivity .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., tyrosine kinases). The chromen-2-one core and methoxy groups may form hydrogen bonds with active-site residues .

Example Docking Results:

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
Tyrosine Kinase-8.2Hydrogen bonds with 7-OH and 2,5-OCH₃

Q. How can contradictory NMR data for similar coumarin derivatives be resolved?

Methodological Answer: Substituent positioning (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) significantly shifts aromatic proton signals. For example:

  • 2,5-Dimethoxyphenyl protons resonate at δ 6.8–7.2 ppm .
  • 3,4-Dimethoxyphenyl protons appear upfield (δ 6.5–6.9 ppm) due to shielding effects . Use 2D NMR (COSY, HSQC) to resolve overlapping peaks and confirm substitution patterns .

Q. What strategies improve the yield of 8-pyrrolidinylmethyl-substituted coumarins?

Methodological Answer:

  • Mannich Reaction Optimization : Use formaldehyde and pyrrolidine in anhydrous ethanol at 60°C. Catalyze with HCl to enhance electrophilicity at the 8-position .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.